molecular formula C14H20N2O4S B1440127 5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate CAS No. 1053656-51-1

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate

Cat. No. B1440127
CAS RN: 1053656-51-1
M. Wt: 312.39 g/mol
InChI Key: ZCUHIQJCEMMTLK-UHFFFAOYSA-N
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Description

This compound has the CAS Number: 365996-05-0 and a molecular weight of 255.34 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-amino-6,7-dihydrothiazolo [5,4-c]pyridine-5 (4H)-carboxylate” is 1S/C11H17N3O2S/c1-11 (2,3)16-10 (15)14-5-4-7-8 (6-14)17-9 (12)13-7/h4-6H2,1-3H3, (H2,12,13) .


Physical And Chemical Properties Analysis

The compound “tert-Butyl 2-amino-6,7-dihydrothiazolo [5,4-c]pyridine-5 (4H)-carboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound 5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate has been synthesized and characterized in several studies. For example, Çolak et al. (2021) synthesized a similar compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, using starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The compound was characterized using FTIR, 1H and 13C NMR spectroscopic methods, and its crystal and molecular structure was characterized by X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Transformations and Derivatives

The transformation of related compounds into various derivatives has been a subject of research. For instance, Albreht et al. (2009) discussed the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility and reactivity of these compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).

Applications in Drug Development

The compound and its derivatives have potential applications in drug development. For example, a study by Conde-Ceide et al. (2015) discussed a series of dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones as potent, selective, and orally bioavailable metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators. These compounds, including derivatives similar to 5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate, were identified as candidates for further development in treating conditions like schizophrenia (Conde-Ceide et al., 2015).

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P280-P305+P351+P338-P310 .

properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-12(17)11-15-9-6-7-16(8-10(9)21-11)13(18)20-14(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUHIQJCEMMTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670505
Record name 5-tert-Butyl 2-ethyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate

CAS RN

1053656-51-1
Record name 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl 2-ethyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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